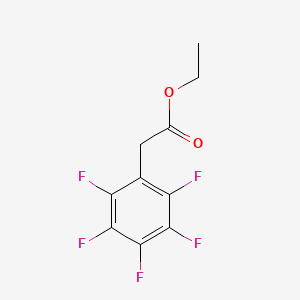

Pentafluorophenylacetic acid ethyl ester

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.comsigmaaldrich.com Fluorine is the most electronegative element, and its presence in a molecule can enhance metabolic stability, increase bioavailability, and improve binding affinity to biological targets. youtube.com These characteristics make fluorinated compounds highly valuable in the design and development of pharmaceuticals, agrochemicals, and advanced materials. youtube.comsigmaaldrich.com It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com The unique properties conferred by fluorine, such as increased thermal stability and altered lipophilicity, have made fluorinated building blocks essential components in modern synthetic chemistry. youtube.comalfa-chemistry.comnih.gov

Overview of Activated Esters in Organic Synthesis

Activated esters are a class of esters that are particularly susceptible to nucleophilic attack, making them highly effective acylating agents. rsc.org This enhanced reactivity, compared to simple alkyl esters, stems from the presence of an electron-withdrawing group in the alcohol portion of the ester, which increases the electrophilicity of the carbonyl carbon. rsc.org This property makes them invaluable in organic synthesis, most notably in the formation of amide bonds under mild conditions. rsc.org Consequently, activated esters are extensively used in peptide synthesis, bioconjugation, and the preparation of complex organic molecules. rsc.orgacs.org

Historical Context of Pentafluorophenyl Esters in Chemical Research

Pentafluorophenyl (PFP) esters emerged as a significant class of activated esters, particularly for peptide synthesis. thieme-connect.com Research has shown that PFP esters are highly reactive, often more so than previously used activating groups like p-nitrophenyl (PNP) esters. nih.gov A key advantage of PFP esters is their reduced susceptibility to hydrolysis compared to other reactive esters, such as N-hydroxysuccinimide (NHS) esters, which is beneficial in aqueous reaction conditions often used in bioconjugation. broadpharm.combroadpharm.com The byproduct of the reaction, pentafluorophenol (B44920), is also less likely to participate in side reactions compared to the byproducts of other activated esters. thieme-connect.com The first application of PFP esters in solid-phase peptide synthesis was reported in 1985, demonstrating their utility in constructing complex peptides with high purity. thieme-connect.com Their high reactivity and stability have led to their widespread use as coupling reagents in both solution-phase and solid-phase synthesis, as well as in the chemical modification of proteins and other biomolecules. thieme-connect.comresearchgate.netechemi.com

Pentafluorophenylacetic acid ethyl ester: A Profile

This compound, with the IUPAC name ethyl 2-(2,3,4,5,6-pentafluorophenyl)acetate, is a fluorinated organic compound that serves as a building block in organic synthesis. Its properties are defined by the presence of both the highly fluorinated phenyl ring and the ethyl ester functional group.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇F₅O₂ |

| Molecular Weight | 254.15 g/mol |

| CAS Number | 784-35-0 |

Synthesis

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 2,3,4,5,6-Pentafluorophenylacetic acid, with ethanol (B145695). cerritos.edulibretexts.orgorganic-chemistry.orgoperachem.commasterorganicchemistry.comlibretexts.orguakron.edunewworldencyclopedia.orgbritannica.comyoutube.com This reaction is generally carried out by heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. cerritos.edulibretexts.orglibretexts.org The precursor, 2,3,4,5,6-Pentafluorophenylacetic acid, is a commercially available solid. sigmaaldrich.com The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent dehydration yields the final ester product.

A general procedure for Fischer esterification involves refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of concentrated sulfuric acid for several hours. uakron.eduyoutube.com The equilibrium of this reversible reaction is driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgoperachem.com

Research Applications

While specific research focusing solely on this compound is not extensive, its utility lies in its role as a fluorinated building block. youtube.comsigmaaldrich.comalfa-chemistry.comnih.govtandfonline.com Such compounds are integral to the synthesis of more complex molecules in medicinal and materials science research. The pentafluorophenylacetyl group can be incorporated into larger structures, where the fluorine atoms can impart desirable properties such as increased thermal stability, lipophilicity, and metabolic resistance.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentafluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O2/c1-2-17-5(16)3-4-6(11)8(13)10(15)9(14)7(4)12/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINPFLBZFBSVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Insights of Pentafluorophenylacetic Acid Ethyl Ester

Nucleophilic Substitution Reactions

Pentafluorophenylacetic acid ethyl ester readily undergoes nucleophilic acyl substitution, a class of reactions pivotal to its application in synthesis. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a leaving group. chemistrysteps.com In the case of this compound, both the ethoxy and the pentafluorophenoxy groups could potentially act as leaving groups, though the latter's role is more pronounced in the reactivity of related pentafluorophenyl esters.

Pentafluorophenyl esters are known to be highly reactive towards nucleophiles such as amines and alcohols. brainly.com This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the pentafluorophenyl group. The five fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack.

When reacting with primary or secondary amines, this compound is expected to readily form the corresponding amides. The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the leaving group (either ethoxide or, in related activated esters, pentafluorophenoxide) yields the amide product. chemistrysteps.com

Similarly, in the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification. An incoming alcohol molecule acts as the nucleophile, leading to an exchange of the alkoxy group. core.ac.ukresearchgate.net The efficiency of these reactions is often high due to the activated nature of the ester.

A study on the aminolysis of phenyl acetates showed that electron-withdrawing substituents on the phenyl ring lead to faster reaction rates. researchgate.net For instance, high conversion rates were observed for the reaction of phenyl acetate (B1210297) with various primary amines in acetonitrile (B52724) at room temperature. researchgate.net Given the strong electron-withdrawing character of the pentafluorophenyl group, the reactivity of this compound with amines is expected to be significantly high.

The synthesis of amides from esters, known as aminolysis, is a fundamental transformation in organic chemistry. chemistrysteps.com this compound serves as a substrate for this reaction, yielding N-substituted pentafluorophenylacetamides. The reaction with primary and secondary amines generally proceeds under mild conditions. broadpharm.com The use of an excess of the amine can help to drive the reaction to completion. rsc.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. researchgate.netresearchgate.net For this compound, this reaction allows for the synthesis of different esters of pentafluorophenylacetic acid. The reaction is typically catalyzed by either an acid or a base. Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide, while acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov To achieve a high yield of the desired ester, the alcohol reactant is often used in large excess as the solvent. core.ac.ukresearchgate.netresearchgate.netnih.gov

Table 1: Examples of Amide and Ester Formation from Phenyl Esters

| Nucleophile | Phenyl Ester Substrate | Product | Conditions | Yield | Reference |

| 3-Aminopropanol | Phenyl acetate | N-(3-hydroxypropyl)acetamide | MeCN, room temp, 0.5h | High conversion | researchgate.net |

| 2-Aminoethanol | Phenyl acetate | N-(2-hydroxyethyl)acetamide | MeCN, room temp, 0.5h | High conversion | researchgate.net |

| Benzylamine | Phenyl acetate | N-Benzylacetamide | MeCN, room temp, 0.5h | High conversion | researchgate.net |

| Ethanol (B145695) | Sunflower Oil (Triglycerides) | Fatty Acid Ethyl Esters | NaOH, 80°C | 81.4% (1st stage) | organic-chemistry.orgchegg.com |

| Methanol | Waste Cooking Oil (Triglycerides) | Fatty Acid Methyl Esters | NaOH, 60°C | 49.5% | core.ac.uk |

The rate of nucleophilic acyl substitution is significantly influenced by the ability of the leaving group to depart from the tetrahedral intermediate. A good leaving group is typically a weak base, as this indicates its stability as an anion. brainly.comyoutube.com The pentafluorophenyl group exerts a strong electron-withdrawing inductive effect, which stabilizes the resulting pentafluorophenoxide anion. This makes pentafluorophenoxide an excellent leaving group.

The acidity of the conjugate acid of the leaving group is a good indicator of its leaving group ability; a lower pKa of the conjugate acid corresponds to a better leaving group. brainly.comyoutube.com Comparing the pKa of pentafluorophenol (B44920) to other phenols, such as p-nitrophenol, provides insight into its effectiveness as a leaving group.

Table 2: Comparison of pKa Values of Phenols in DMSO

| Compound | pKa in DMSO | Reference |

| Pentafluorophenol | 10.9 | brainly.com |

| p-Nitrophenol | 11.0 | brainly.com |

The pKa values in dimethyl sulfoxide (B87167) (DMSO) show that pentafluorophenol is slightly more acidic than p-nitrophenol, suggesting that the pentafluorophenoxide anion is a slightly better leaving group than the p-nitrophenoxide anion.

This enhanced leaving group ability makes pentafluorophenyl esters highly activated towards nucleophilic attack, often allowing reactions to proceed under milder conditions than with less activated esters. brainly.com

Radical Chemistry and Single-Electron Transfer Processes

Beyond its role in two-electron nucleophilic substitution reactions, this compound can also participate in single-electron transfer (SET) processes, leading to the formation of radical intermediates. These reactions open up alternative synthetic pathways.

Pentafluorophenyl esters have been identified as highly effective precursors for the generation of ketyl radicals. organic-chemistry.org A ketyl radical is formed by the single-electron reduction of a carbonyl group. In the context of this compound, a one-electron reducing agent can transfer an electron to the carbonyl group, forming a radical anion intermediate.

Samarium(II) iodide (SmI₂) is a mild and versatile one-electron reducing agent that is particularly effective for this transformation. wikipedia.orgnih.govrsc.org The reaction of an ester with SmI₂ generates a samarium ketyl radical. This intermediate is a key species that can undergo a variety of subsequent reactions, including chemoselective reductions. The use of additives such as water or amines can significantly enhance the reducing power and selectivity of SmI₂. organic-chemistry.orgwikipedia.orgrsc.org

The generation of a ketyl radical from this compound allows for chemoselective reductions of the ester functionality. One notable application is the reduction of the ester to a primary alcohol. For instance, pentafluorophenyl esters of various carboxylic acids can be reduced to the corresponding primary alcohols in high yields using sodium borohydride (B1222165) in THF under mild conditions. libretexts.org This method is rapid and compatible with a range of other functional groups. libretexts.org

Samarium(II) iodide, often in the presence of a proton source like water or an alcohol, is a powerful system for the chemoselective reduction of esters. rsc.orgorganic-chemistry.orgwikipedia.org The reaction proceeds via the ketyl radical intermediate, which can then be further reduced and protonated to yield the corresponding alcohol. This methodology is particularly valuable as it can tolerate other sensitive functional groups that might be reduced by harsher reagents like lithium aluminum hydride. The choice of proton source and other additives can be tuned to control the selectivity of the reduction. wikipedia.orgrsc.org For example, the SmI₂/amine/H₂O system has been shown to be highly effective for the chemoselective reduction of amides to alcohols. organic-chemistry.org

Table 3: Examples of Chemoselective Reduction of Pentafluorophenyl Esters

| Substrate (Pentafluorophenyl Ester of) | Reducing Agent | Solvent | Time | Yield (%) | Reference |

| N-Cbz-Phenylalanine | NaBH₄ | THF | 15 min | 95 | libretexts.org |

| N-Boc-Phenylalanine | NaBH₄ | THF | 15 min | 96 | libretexts.org |

| N-Fmoc-Phenylalanine | NaBH₄ | THF | 15 min | 94 | libretexts.org |

| 4-Nitrobenzoic acid | NaBH₄ | THF | 3.5 h | 92 | libretexts.org |

| 4-(Bromomethyl)benzoic acid | NaBH₄ | THF | 4.0 h | 90 | libretexts.org |

This table demonstrates the utility of pentafluorophenyl esters in chemoselective reductions to the corresponding primary alcohols, highlighting the mild conditions and high yields achievable.

Electrophilic and Organometallic Reactions

The electron-withdrawing nature of the pentafluorophenyl ring significantly influences the reactivity of the ester, making it a versatile substrate for various transformations.

Cross-Coupling Reactions Involving the Aromatic Ring

The pentafluorophenyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The high degree of fluorination renders the aromatic ring electron-deficient, which can enhance its reactivity as an electrophilic partner in these transformations. mdpi.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While specific studies on the Suzuki-Miyaura coupling of ethyl 2-(pentafluorophenyl)acetate are not extensively documented in publicly available literature, the reactivity of pentafluorophenyl esters, in general, has been explored. nih.gov For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of various pentafluorophenyl esters with arylboronic acids has been reported to proceed efficiently. nih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, in the presence of a base. nih.govresearchgate.net The reaction is believed to proceed via a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-F or C-O bond of the ester, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product.

A representative set of conditions for the Suzuki-Miyaura coupling of a pentafluorophenyl ester with an arylboronic acid is presented in the table below. It is important to note that these are general conditions for pentafluorophenyl esters and may require optimization for this compound specifically.

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | CsF/Ag₂O | DME | 70 | >90 | nih.gov |

| 4-Methylphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | DMF | 100 | >90 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Modest to Good | nih.govclaremont.eduresearchgate.net |

Heck, Sonogashira, and Stille Couplings:

While specific examples for the Heck, Sonogashira, and Stille couplings of this compound are scarce in the literature, the general principles of these reactions can be applied. The electron-deficient nature of the pentafluorophenyl ring would make it a suitable substrate for these transformations. mdpi.comnih.gov

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of the pentafluorophenyl ring with an alkene, such as styrene, in the presence of a base. nih.govresearchgate.netresearchgate.netbiolmolchem.com

Sonogashira Coupling: This would entail the coupling of the pentafluorophenyl ring with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govrsc.orgpreprints.orgacs.org

Stille Coupling: This reaction would couple the pentafluorophenyl ring with an organostannane reagent, catalyzed by a palladium complex. msu.eduorganic-chemistry.orgharvard.eduuwindsor.canih.gov

Further research is required to determine the optimal conditions and yields for these specific cross-coupling reactions with this compound.

Reactions with Grignard Reagents and Hydride Donors

The ester functionality of this compound is susceptible to attack by strong nucleophiles like Grignard reagents and hydride donors.

Reactions with Grignard Reagents:

The reaction of esters with Grignard reagents (R-MgX) is a well-established method for the synthesis of tertiary alcohols. miracosta.edudoubtnut.comaskfilo.comchegg.com The reaction proceeds through a double addition of the Grignard reagent to the ester carbonyl group. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to eliminate the ethoxide leaving group, forming a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alkoxide, which upon acidic workup yields the tertiary alcohol. miracosta.edudoubtnut.com

Due to the high reactivity of the pentafluorophenyl group, side reactions involving nucleophilic aromatic substitution on the ring might occur, especially with highly reactive Grignard reagents or under forcing conditions. harvard.eduresearchgate.net However, under controlled conditions, the primary reaction is expected to be at the ester carbonyl.

The table below illustrates the expected products from the reaction of ethyl 2-(pentafluorophenyl)acetate with different Grignard reagents, based on the general reactivity of esters.

| Grignard Reagent | Expected Tertiary Alcohol Product | Reference |

|---|---|---|

| Methylmagnesium chloride (CH₃MgCl) | 2-(Pentafluorophenyl)-3-methyl-2-butanol | doubtnut.comchegg.com |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-Diphenyl-2-(pentafluorophenyl)ethanol | miracosta.eduaskfilo.com |

Reactions with Hydride Donors:

The reduction of the ester group in this compound can be achieved using various hydride donors, with the product depending on the strength of the reducing agent.

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions. mdpi.comnih.govyoutube.comlibretexts.orgyoutube.com However, the electron-withdrawing effect of the pentafluorophenyl group can activate the ester carbonyl, making it more susceptible to reduction. Indeed, studies have shown that pentafluorophenyl esters can be reduced to the corresponding primary alcohols using sodium borohydride in good yields. msu.edu The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. msu.edu

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much more powerful reducing agent and readily reduces esters to primary alcohols. nih.govmsu.eduharvard.eduyoutube.comlibretexts.orgyoutube.com The reaction of ethyl 2-(pentafluorophenyl)acetate with LiAlH₄ is expected to proceed smoothly to yield 2-(pentafluorophenyl)ethanol. Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents like diethyl ether or THF, and the reaction is typically followed by a careful workup procedure to quench the excess reagent and hydrolyze the resulting aluminum alkoxide. harvard.edu

The following table summarizes the expected reduction products and typical reaction conditions.

| Hydride Donor | Product | Typical Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-(Pentafluorophenyl)ethanol | THF, Room Temperature | Good to Excellent | msu.edu |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Pentafluorophenyl)ethanol | Anhydrous Et₂O or THF, followed by workup | High | harvard.edulibretexts.org |

The chemoselectivity of these reductions is an important consideration. In a molecule containing both a ketone and a pentafluorophenyl ester, NaBH₄ would selectively reduce the ketone, while LiAlH₄ would reduce both functional groups. youtube.com

Pentafluorophenylacetic Acid Ethyl Ester As a Versatile Synthetic Building Block

Synthesis of Fluorinated Derivatives with Modified Ring Systems

Aryl Hydrogenation to Pentafluorocyclohexyl Analogs

The transformation of the aromatic pentafluorophenyl ring in ethyl pentafluorophenylacetate (B14775910) to its saturated cycloaliphatic counterpart, ethyl perfluorocyclohexylacetate, is a key synthetic step that opens avenues to novel chemical structures. This conversion is typically achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the aromatic ring under specific conditions of temperature and pressure, mediated by a metal catalyst.

Research into the hydrogenation of fluorinated aromatic compounds has identified several effective catalytic systems. Ruthenium-based catalysts, often supported on materials like carbon (Ru/C), have demonstrated high efficacy. The reaction generally requires elevated hydrogen pressures and moderate temperatures to overcome the stability of the aromatic system. The choice of solvent can also influence the reaction's efficiency and selectivity.

The hydrogenation process is not always stereospecific and can result in a mixture of diastereomers of the perfluorocyclohexyl ring. The exact ratio of these isomers depends on the catalyst and the precise reaction conditions employed. Detailed analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to characterize the resulting product mixture.

Functional Group Interconversions on the Cyclohexyl Ring

Once the aromatic ring of ethyl pentafluorophenylacetate has been hydrogenated to form ethyl perfluorocyclohexylacetate, the resulting saturated ester serves as a versatile platform for further chemical modifications. These transformations, known as functional group interconversions, allow for the synthesis of a variety of derivatives with tailored properties. solubilityofthings.comimperial.ac.ukfiveable.me The primary site for these reactions is the ethyl ester moiety.

Key interconversions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding perfluorocyclohexylacetic acid using either acidic or basic conditions. This carboxylic acid is a crucial intermediate, providing a handle for numerous subsequent reactions.

Reduction: The ester group can be reduced to a primary alcohol, yielding 2-(perfluorocyclohexyl)ethanol. Powerful reducing agents like lithium aluminum hydride are typically required for this transformation. The resulting alcohol can then be used in etherification or further oxidation reactions.

Amidation: Direct reaction of the ethyl ester with amines to form amides can be challenging and may require high temperatures. A more common and efficient route is the conversion of the carboxylic acid (obtained from hydrolysis) to an acyl chloride, which then reacts readily with a wide range of primary and secondary amines to produce the desired amides.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for fine-tuning of the ester's physical and chemical properties.

These interconversions are fundamental in synthetic organic chemistry, enabling the creation of complex molecules from simpler, more accessible starting materials. ub.eduvanderbilt.edu

Development of Advanced Materials and Polymers

The unique electronic properties of the pentafluorophenyl group are harnessed in the field of materials science, particularly in polymer chemistry. While ethyl pentafluorophenylacetate itself is not typically used as a monomer, its structural motif—specifically the reactive pentafluorophenyl ester—is a cornerstone of modern polymer synthesis. Monomers incorporating a polymerizable group (such as a vinyl or acrylate (B77674) function) and a pentafluorophenyl ester are widely used to create "active ester" polymers. These polymers serve as versatile scaffolds for creating complex and functional materials.

Monomer in Polymer Synthesis with Controlled Reactivity

In modern polymer synthesis, achieving precise control over polymer architecture, molecular weight, and dispersity is paramount. This is accomplished through controlled/living radical polymerization (CRP) techniques. acs.orgresearchgate.netmdpi.com Monomers such as pentafluorophenyl acrylate (PFPA) and pentafluorophenyl methacrylate (B99206) (PFPMA) are particularly well-suited for these methods.

These monomers can be effectively polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org The key advantage of the pentafluorophenyl ester group is its stability under RAFT polymerization conditions, allowing for the synthesis of well-defined precursor polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org The polymerization proceeds via the vinyl or acrylate group, leaving the highly reactive pentafluorophenyl ester moieties untouched along the polymer backbone, ready for subsequent modification. This controlled approach is a revolutionary method for producing next-generation specialty fluorinated copolymers. acs.org

Post-Polymerization Modification Strategies

The true power of polymers containing pentafluorophenyl ester side chains lies in their capacity for post-polymerization modification (PPM). researchgate.net This strategy involves synthesizing a reactive precursor polymer and then introducing a wide array of functionalities in a subsequent step. The pentafluorophenyl ester is an exceptionally reactive group, making it an ideal "activated ester" for this purpose.

The high reactivity of the pendant pentafluorophenyl ester groups facilitates efficient and often quantitative conversion into other functional groups, most notably through reaction with nucleophiles. rsc.orggoogle.com Amines are the most common class of nucleophiles used, reacting readily with the ester to form a stable amide bond and release pentafluorophenol (B44920) as a benign, easily removable byproduct. rsc.org This reaction is highly chemoselective and proceeds under mild conditions.

This PPM approach allows for the creation of a diverse library of functional polymers from a single parent polymer. rsc.org By reacting the precursor polymer with various amines, functionalities such as hydrophilic chains, hydrophobic moieties, bioactive molecules, or pH-responsive groups can be easily installed onto the polymer backbone. rsc.orgacs.org

Computational and Theoretical Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in Pentafluorophenylacetic acid ethyl ester is fundamental to its chemical properties and reactivity. Computational methods, particularly geometry optimization using DFT, are employed to determine the most stable conformations of the molecule.

The structure of this compound consists of a central ethyl acetate (B1210297) core modified with a pentafluorophenyl group attached to the alpha-carbon. The pentafluorophenyl ring itself is inherently planar. The key conformational variables in the molecule are the torsion angles around the C-C and C-O single bonds of the ethyl acetate moiety.

Computational analysis typically involves rotating the bonds connecting the ester group to the methylene (B1212753) bridge and the ethyl group to the ester oxygen to map the potential energy surface. This process identifies the global minimum energy conformation and other low-energy conformers. While specific, publicly available computational studies detailing the precise bond lengths and angles for this compound are limited, the geometry can be accurately predicted using standard computational chemistry software and basis sets like B3LYP/6-31G(d).

Table 1: Predicted Key Geometric Parameters for this compound (Exemplary Data) Note: This table presents typical, expected values from DFT calculations for similar molecules, as specific experimental or calculated data for the title compound is not readily available in the literature.

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the ester group. |

| C-O (Ester) Bond Length | ~1.34 Å | The length of the single bond between the carbonyl carbon and the ester oxygen. |

| O-C (Ethyl) Bond Length | ~1.45 Å | The length of the single bond between the ester oxygen and the ethyl group. |

| Cα-C (Carbonyl) Bond Length | ~1.51 Å | The length of the bond between the alpha-carbon and the carbonyl carbon. |

| C-F Bond Lengths | ~1.34 - 1.35 Å | The range of bond lengths for the carbon-fluorine bonds on the aromatic ring. |

| O=C-O Bond Angle | ~125° | The angle around the carbonyl carbon within the ester group. |

| C-O-C Bond Angle | ~117° | The angle at the ester oxygen atom. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the pathways of chemical reactions involving this compound. The high reactivity of pentafluorophenyl esters, particularly in acylation reactions like aminolysis and hydrolysis, makes them a subject of significant interest.

A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com For reactions such as the hydrolysis or aminolysis of this compound, computational methods are used to locate the TS and calculate its energy, which corresponds to the activation energy of the reaction. researchgate.net

The generally accepted mechanism for these reactions involves a two-step process with a tetrahedral intermediate. For example, in aminolysis, a nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the pentafluorophenoxide leaving group to form the new amide bond.

Computational studies on analogous compounds like pentafluorophenyl acetate (PFP-Ac) provide insight into these processes. researchgate.net The activation energies for these reactions are calculated to be comparable to other well-known activated esters, confirming the high reactivity of the pentafluorophenyl ester group. researchgate.net

Table 2: Exemplary Calculated Activation Energies for Aminolysis of Activated Esters Note: Data for Pentafluorophenyl Acetate is used as a close analog to estimate the reactivity of this compound.

| Reactant | Nucleophile | Solvent (in silico) | Calculated Activation Energy (kcal/mol) | Reference |

| Pentafluorophenyl Acetate | Methylamine | Tetrahydrofuran (B95107) | ~15 | researchgate.net |

| 4-Nitrophenyl Acetate | Methylamine | Tetrahydrofuran | ~16 | researchgate.net |

| N-Hydroxysuccinimide Acetate | Methylamine | Tetrahydrofuran | ~15 | researchgate.net |

These calculations typically employ methods like DFT in combination with techniques to locate saddle points on the potential energy surface. mdpi.com

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects in two primary ways: implicitly, using a continuum model (like the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For the hydrolysis of esters, computational studies have shown that protic solvents like water can actively participate in the reaction mechanism, for instance, by forming hydrogen-bond networks that stabilize the transition state. utwente.nl This stabilization lowers the activation energy and accelerates the reaction. In non-protic solvents, the reaction would proceed without this explicit solvent participation, generally resulting in a higher activation barrier. Molecular dynamics simulations can also be employed to study the preferential solvation of reactants and transition states, offering a more detailed picture of the solvent's role. researchgate.net

Electronic Properties and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. The strong electron-withdrawing nature of the pentafluorophenyl group is a key determinant of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nsf.govacs.org

For this compound, the key to its reactivity as an acylating agent lies in the energy and localization of its LUMO. The five highly electronegative fluorine atoms on the phenyl ring inductively withdraw electron density from the entire molecule. This has a significant effect on the electronic structure:

LUMO: The electron-withdrawing effect of the C₆F₅ group makes the carbonyl carbon highly electrophilic. This is reflected in a low-energy LUMO that is primarily localized on the carbonyl group's π* anti-bonding orbital. Nucleophiles, which have high-energy HOMOs, will readily interact with this low-lying LUMO, initiating reactions like aminolysis or hydrolysis.

HOMO: The HOMO of the molecule is typically associated with the lone pairs of the ester oxygen atom and the π-system of the aromatic ring.

The energy gap between the HOMO and LUMO is also an indicator of chemical stability; a smaller gap generally implies higher reactivity. Computational methods like DFT are routinely used to calculate the energies and visualize the shapes of these frontier orbitals.

The redox potential of a molecule quantifies its ability to be reduced or oxidized. For pentafluorophenyl esters, the reduction potential is a key characteristic, particularly in the context of single-electron transfer (SET) reactions. Computational studies, supported by experimental measurements like cyclic voltammetry, can predict these potentials. researchgate.net

Pentafluorophenyl esters are recognized as highly reactive O-ketyl precursors, meaning they can readily accept an electron to form a radical anion. This high reactivity is a direct consequence of the electron-deficient nature of the pentafluorophenyl group, which stabilizes the resulting radical anion.

Computational studies on pentafluorophenyl acetate (MeCO₂pfp), a close analog, have shown that its reduction potential is significantly lower (less negative) than that of less activated esters like methyl benzoate (B1203000) (PhCO₂Me). This indicates that the pentafluorophenyl ester is much easier to reduce.

Table 3: Calculated Redox Potentials of Representative Esters Note: Data for Pentafluorophenyl Acetate is used as a close analog.

| Compound | Calculated E₁/₂ (V vs. SCE in CH₃CN) | Reference |

| Pentafluorophenyl Acetate (MeCO₂pfp) | -1.82 V | |

| Phenyl Benzoate (PhCO₂Ph) | -1.96 V | |

| Methyl Benzoate (PhCO₂Me) | -2.12 V |

This high reactivity and favorable redox potential make this compound and related compounds valuable in synthetic chemistry, particularly in reactions initiated by electron transfer. utwente.nl

Spectroscopic Property Simulations for Research Interpretation

In the field of chemical analysis, the interpretation of experimental spectra can be significantly enhanced through the use of computational and theoretical studies. For complex molecules such as this compound, the simulation of spectroscopic properties provides a powerful tool for assigning spectral features, understanding molecular structure, and elucidating the effects of substituents on electronic and vibrational properties. Computational methods, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The synergy between experimental measurements and theoretical calculations allows for a more robust and detailed characterization of molecular systems. By simulating spectra, researchers can generate a theoretical model that can be compared against experimental results. This comparison helps to validate the experimental assignments and provides a deeper understanding of the underlying quantum mechanical phenomena. For instance, DFT calculations can predict vibrational frequencies and their corresponding intensities in an IR spectrum, aiding in the assignment of complex vibrational modes. sfasu.edunih.gov Similarly, theoretical calculations of NMR chemical shifts are crucial for assigning signals in intricate spectra, especially for molecules with multiple non-equivalent nuclei. nih.gov

Methodologies for Spectroscopic Simulation

The primary computational approach for simulating spectroscopic properties is Density Functional Theory (DFT). DFT methods are favored for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. The selection of the functional and basis set is a critical aspect of these calculations, as it directly influences the accuracy of the predicted spectroscopic parameters. nih.gov

For the simulation of infrared spectra, DFT calculations are employed to determine the optimized molecular geometry and to compute the harmonic vibrational frequencies. These frequencies arise from the second derivative of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. sfasu.edu The output of these calculations includes the vibrational wavenumbers (in cm⁻¹) and their corresponding IR intensities, which can be plotted to generate a theoretical IR spectrum.

In the case of Nuclear Magnetic Resonance (NMR) spectroscopy, DFT is used to calculate the nuclear magnetic shielding tensors. The chemical shift of a particular nucleus is then determined by referencing its calculated shielding constant to that of a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov These calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei, providing valuable information for the structural elucidation of fluorinated compounds like this compound. nih.gov

Simulated Infrared (IR) Spectroscopy Data

DFT calculations on similar ester-containing molecules and fluorinated aromatic compounds provide a basis for predicting the key spectral features. For a typical saturated ester like ethyl acetate, the C=O stretch appears as a strong band around 1735-1750 cm⁻¹. orgchemboulder.combiophysics.org The presence of the electron-withdrawing pentafluorophenyl group is expected to shift this band to a higher wavenumber. The C-O stretching vibrations of the ester group typically result in two or more bands in the 1000-1300 cm⁻¹ region. biophysics.org The pentafluorophenyl group will also exhibit characteristic C-F stretching and ring deformation modes.

A hypothetical data table for the simulated IR spectrum of this compound, based on DFT calculations, would resemble the following:

Table 1: Hypothetical Simulated Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C=O Stretch | Higher than 1750 | Strong |

| C-F Stretches | 1100-1400 | Strong, Multiple Bands |

| Aromatic C=C Stretches | 1500-1650 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~1200-1300 | Strong |

| C-O-C Symmetric Stretch | ~1000-1100 | Medium |

| CH₂ and CH₃ Bending | ~1370-1470 | Medium |

| CH₂ and CH₃ Stretching | ~2850-3000 | Medium |

Note: The values in this table are illustrative and represent expected ranges based on general spectroscopic principles and data for related compounds. Actual values would require specific DFT calculations for this compound.

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Computational prediction of NMR chemical shifts is a powerful tool for assigning the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. DFT calculations can provide theoretical chemical shifts that, when scaled, show good agreement with experimental data. nih.gov

For the ¹H NMR spectrum, the protons of the ethyl group (a triplet for the CH₃ and a quartet for the CH₂) are expected. The chemical shift of the methylene (CH₂) protons will be influenced by the adjacent oxygen atom, typically appearing in the range of 3.7-4.1 ppm. orgchemboulder.com The methylene protons of the acetic acid moiety are adjacent to the highly electron-withdrawing pentafluorophenyl ring, which would cause a significant downfield shift.

In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester group typically resonates at a high chemical shift. The carbons of the pentafluorophenyl ring will show characteristic shifts influenced by the fluorine substituents.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For a pentafluorophenyl group, three distinct signals are generally expected for the ortho, meta, and para fluorine atoms, with coupling between them. Computational methods are especially valuable for assigning these signals, as the chemical shifts can span a wide range. nih.gov

A hypothetical data table summarizing the predicted NMR chemical shifts for this compound would be structured as follows:

Table 2: Hypothetical Simulated NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Ethyl -CH₃ | ~1.2 |

| Ethyl -CH₂- | ~4.1 | |

| -CH₂-Ph | Higher than 2.2 | |

| ¹³C | Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~61 | |

| -CH₂-Ph | Variable, influenced by ring | |

| C=O | ~170 | |

| Aromatic C-F | Multiple signals, ~120-150 | |

| Aromatic C-CH₂ | Variable | |

| ¹⁹F | Ortho-F | Distinct signal |

| Meta-F | Distinct signal | |

| Para-F | Distinct signal |

Note: These are representative chemical shift ranges based on analogous structures. Precise values would be obtained from specific DFT calculations.

By integrating these computational approaches, a comprehensive understanding of the spectroscopic properties of this compound can be achieved, facilitating the interpretation of experimental data and advancing research into its chemical behavior and applications.

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of fluorinated molecules like Pentafluorophenylacetic acid ethyl ester are continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable catalytic methods. Future research will likely move beyond traditional approaches to embrace novel catalytic platforms.

Key areas of exploration include:

Photoredox and Electrocatalysis: Visible-light photoredox catalysis is emerging as a powerful tool for C-F bond transformations under mild conditions. researchgate.net Future studies could explore using photocatalysts, such as phenothiazine (B1677639) derivatives, to selectively activate and transform the C-F bonds of the pentafluorophenyl ring in the ester, or to facilitate radical-based modifications at the α-carbon. researchgate.netnih.gov Similarly, electrocatalysis offers a reagent-minimal approach to drive challenging transformations.

Advanced Metal-Catalyzed Cross-Coupling: While Suzuki and Heck reactions involving PFP compounds are known, research is trending towards using earth-abundant metal catalysts (e.g., copper, nickel, iron) to replace precious metals like palladium. numberanalytics.comresearchgate.net Developing copper- or nickel-based catalytic systems for the cross-coupling of this compound would enhance the economic and environmental viability of synthesizing its derivatives.

Biocatalysis: The use of enzymes (biocatalysts) for the synthesis and modification of esters is a well-established green chemistry approach. nih.gov Future work could focus on identifying or engineering enzymes like lipases or esterases that can efficiently catalyze the esterification of pentafluorophenylacetic acid or the enantioselective hydrolysis of the corresponding ethyl ester. This would provide a highly selective and environmentally benign route to the compound and its chiral precursors.

Table 1: Potential Catalytic Systems for Synthesis and Transformation

| Catalytic System | Potential Application | Anticipated Advantages | Relevant Research Area |

|---|---|---|---|

| Photoredox Catalysis (e.g., Phenothiazine) | Selective C-F bond functionalization of the PFP ring. | Mild reaction conditions, high functional group tolerance, novel reactivity. | researchgate.netnih.gov |

| Copper-Catalyzed Cross-Coupling | Substitution of fluorine atoms on the PFP ring with aryl or alkyl groups. | Use of earth-abundant metals, lower cost, unique selectivity. | numberanalytics.comresearchgate.net |

| Enzyme Catalysis (e.g., Lipase) | Enantioselective hydrolysis or synthesis of the ester. | High stereoselectivity, green reaction conditions (aqueous media, mild temp). | nih.gov |

| Dual Cu/Ir Catalysis | Asymmetric allylic alkylation at the α-carbon position. | Creation of multiple stereocenters in a single step with high control. | nih.gov |

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules is central to the pharmaceutical and agrochemical industries. nih.gov While this compound is achiral, its α-carbon presents a prime target for asymmetric functionalization to create valuable chiral building blocks containing a quaternary stereocenter.

Future research is expected to focus on several key asymmetric strategies:

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or primary amines, offer a metal-free approach to enantioselective transformations. cas.cnepfl.ch These catalysts could be employed for the asymmetric fluorination, alkylation, or aldol-type reactions at the α-position of the ester's enolate, yielding products with high enantiomeric excess. epfl.ch

Phase-Transfer Catalysis: Chiral phase-transfer catalysis is another powerful method for asymmetric synthesis, particularly for generating quaternary stereocenters. cas.cnresearchgate.net This technique could be applied to the enantioselective alkylation of the ester using chiral quaternary ammonium (B1175870) or phosphonium (B103445) salt catalysts.

Transition-Metal Catalysis: The development of chiral transition-metal complexes (e.g., based on Ni, Cu, Pd, Ir) for asymmetric allylic alkylation or other C-C bond-forming reactions is a highly active area. nih.govrsc.orgnih.gov Applying these catalytic systems to the enolate of this compound would enable the synthesis of a wide array of α-functionalized, enantioenriched products. acs.orgnih.govnih.gov The challenge lies in controlling both high yield and high stereoselectivity for this sterically demanding substrate. nih.gov

Table 2: Emerging Asymmetric Methodologies

| Methodology | Target Transformation | Key Catalyst Type | Potential Outcome |

|---|---|---|---|

| Asymmetric Organocatalysis | Enantioselective α-alkylation or α-functionalization. | Chiral amines, cinchona alkaloids. | Metal-free synthesis of chiral α-substituted esters. epfl.ch |

| Chiral Phase-Transfer Catalysis | Enantioselective α-alkylation. | Chiral quaternary ammonium salts. | Construction of C-F quaternary stereocenters. cas.cnresearchgate.net |

| Transition-Metal Catalysis | Asymmetric allylic alkylation at the α-carbon. | Chiral complexes of Pd, Ir, Ni, or Cu. | Access to complex chiral structures with high enantiopurity. nih.govrsc.org |

Advanced Applications in Fluorine Chemistry and Materials Science

The highly electron-deficient nature of the pentafluorophenyl group makes it an excellent leaving group in nucleophilic substitution reactions and a unique functional motif in materials science. numberanalytics.comnih.gov Pentafluorophenyl esters, in particular, are recognized as stable and highly reactive precursors for forming amide bonds, making them superior to many other activated esters. wikipedia.orgresearchgate.net

Emerging applications for this compound and its derivatives include:

Functional Polymers: The ester can be envisioned as a monomer or a key precursor for creating functional polymers. For instance, polymers derived from related PFP-containing monomers like poly(pentafluorophenyl acrylate) are used as scaffolds for post-polymerization modification, where the PFP ester groups are reacted with various amines to introduce specific functionalities. wikipedia.orgrsc.org This allows for the synthesis of materials for drug delivery, functional surfaces, and nanoparticles. researchgate.netwikipedia.org

Bioconjugation: The high reactivity of the PFP ester towards primary amines under mild conditions makes it an ideal tool for bioconjugation. nih.govwikipedia.org The ester could be used to attach small molecules, probes, or drugs to proteins and other biomolecules.

Organic Electronics: The high electronegativity and thermal stability of the PFP group are desirable properties for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.com Research could explore the incorporation of the this compound moiety into larger conjugated systems to tune their electronic properties and performance.

Integration with Automation and High-Throughput Experimentation

The fields of chemical synthesis and process development are being transformed by automation and high-throughput experimentation (HTE). youtube.comyoutube.comyoutube.com These technologies enable the rapid screening of vast arrays of catalysts, reagents, and reaction conditions, dramatically accelerating the discovery and optimization of new synthetic routes. youtube.comyoutube.com

For a versatile building block like this compound, these technologies are critical for:

Reaction Optimization: HTE platforms, often using 96- or 384-well plates, can be employed to quickly identify the optimal conditions (catalyst, solvent, temperature) for the synthesis or transformation of the ester, a process that would take months using traditional manual methods. youtube.comyoutube.com

Flow Chemistry: Continuous flow microreactors offer significant advantages for organofluorine chemistry, including superior control over reaction temperature and time, enhanced safety when handling hazardous reagents, and easier scalability. beilstein-journals.org The synthesis of this compound could be adapted to a flow process, allowing for safer, more efficient, and on-demand production. youtube.combeilstein-journals.org

AI-Driven Synthesis: The integration of artificial intelligence (AI) with automated synthesis platforms (e.g., "self-driving labs") represents the next frontier. youtube.com An AI could design synthetic routes to novel derivatives of this compound, which are then physically tested by robotic systems, creating a rapid design-build-test-learn cycle.

Design of Next-Generation Fluorinated Building Blocks

While this compound is a valuable molecule in its own right, its true potential may lie in its use as a scaffold for creating next-generation fluorinated building blocks. researchgate.netfluorochem.co.uk The trend in medicinal chemistry is moving toward more structurally diverse and complex fluorinated motifs. nih.govtandfonline.com

Future research will likely focus on using this compound as a starting point to:

Create Derivative Libraries: By leveraging the reactivity of both the PFP ring (via nucleophilic aromatic substitution) and the α-carbon (via enolate chemistry), vast libraries of new compounds can be generated. numberanalytics.comacs.org

Introduce Diverse Fluorinated Groups: While the PFP group is well-studied, research is exploring other motifs like SF5, OCF3, and various fluoroalkyl groups. researchgate.netnih.gov The ester could serve as a platform to synthesize molecules containing both a PFP ring and other fluorinated substituents, creating multifunctional building blocks with finely tuned properties.

Develop Building Blocks with Tailored Properties: The goal is to design building blocks where the specific fluorination pattern is engineered to achieve desired physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. fluorochem.co.uknih.gov The combination of the PFP group's strong electron-withdrawing nature and the synthetic handles on the ethyl acetate (B1210297) portion makes this compound an ideal platform for such molecular design. numberanalytics.com

Table 3: Comparison of Fluorinated Building Block Scaffolds

| Building Block Scaffold | Key Structural Feature | Primary Synthetic Utility | Notable Properties |

|---|---|---|---|

| Trifluoromethyl-arenes | Aromatic ring with a -CF3 group. | Introducing a lipophilic, electron-withdrawing group. | High metabolic stability, modulates pKa. researchgate.net |

| Fluoro-heterocycles | A heterocyclic ring with one or more F atoms. | Modulating electronics and binding interactions of heterocycles. | Fine-tunes basicity and dipole moment. fluorochem.co.uk |

| Pentafluorophenyl-X | Pentafluorophenyl (PFP) ring attached to a functional group X. | Activated precursor for nucleophilic aromatic substitution. | Highly electron-deficient ring, thermally stable. numberanalytics.com |

| This compound | PFP ring separated from an ester by a CH2 group. | Dual reactivity at the PFP ring and the α-carbon. | Platform for creating α-chiral centers and PFP derivatives. numberanalytics.comacs.org |

Q & A

Q. What are the established synthetic routes for preparing pentafluorophenylacetic acid ethyl ester, and how do fluorinated substituents influence reaction conditions?

The ester can be synthesized via acid-catalyzed esterification of pentafluorophenylacetic acid (CAS 653-21-4) with ethanol. Traditional methods use HCl or H₂SO₄ as catalysts , but fluorinated substrates may require anhydrous conditions to prevent hydrolysis of sensitive C-F bonds. For example, Dean-Stark traps can remove water to drive equilibrium toward ester formation. Purity can be enhanced via fractional distillation under reduced pressure (as demonstrated for non-fluorinated phenylacetic esters) .

Q. What analytical techniques are essential for characterizing this compound, and how does fluorine affect spectral interpretation?

Key techniques include:

- ¹⁹F NMR : Fluorine’s high spin number and electronegativity produce distinct splitting patterns and shifts. For example, aromatic fluorines in the parent acid (C₆F₅CH₂COOH) show peaks between δ -140 to -160 ppm .

- Mass Spectrometry (EI) : Fluorine’s isotopic signature (e.g., ⁵⁴% ¹⁹F) aids in molecular ion identification. The ester’s molecular ion (C₁₀H₅F₅O₂) should appear at m/z 276.1 .

- IR Spectroscopy : The ester carbonyl (C=O) stretch typically appears near 1740 cm⁻¹, while C-F stretches occur between 1100–1250 cm⁻¹ .

Q. How can researchers mitigate side reactions during esterification of fluorinated carboxylic acids?

Fluorine’s electron-withdrawing effect increases acidity of the carboxylic group, potentially accelerating esterification. However, competing hydrolysis can occur if moisture is present. Strategies include:

- Using molecular sieves or anhydrous solvents.

- Employing mild catalysts (e.g., p-toluenesulfonic acid) instead of strong acids.

- Monitoring reaction progress via TLC or in situ pH probes .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under catalytic conditions?

Advanced methods leverage organocatalysts or coupling agents:

- DCC/DMAP : N,N’-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enables efficient coupling under mild conditions, minimizing side products.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield by 15–20% .

- Solvent Screening : Non-polar solvents (e.g., toluene) enhance esterification efficiency compared to polar aprotic solvents .

Q. How do fluorinated esters behave under varying pH and temperature conditions, and what stability challenges arise?

Fluorinated esters are prone to hydrolysis in basic or aqueous environments. For example:

- At pH > 9, ester cleavage occurs rapidly, releasing pentafluorophenylacetic acid.

- Thermal stability tests (TGA/DSC) show decomposition onset near 200°C, with fluorine loss detected via evolved gas analysis (EGA) .

Mitigation : Store esters under inert gas (N₂/Ar) at -20°C and avoid prolonged exposure to light .

Q. How should researchers resolve contradictions in reported melting points or spectral data for fluorinated esters?

Discrepancies may arise from:

- Polymorphism : Fluorinated compounds often exhibit multiple crystalline forms. Use XRD to confirm phase purity.

- Impurity Profiles : Trace solvents or unreacted acid can depress melting points. Recrystallize from hexane/ethyl acetate (1:3) and validate purity via HPLC (≥99%) .

- Instrument Calibration : Cross-validate NMR shifts with internal standards (e.g., CFCl₃ for ¹⁹F NMR) .

Q. What computational methods aid in predicting the reactivity of pentafluorophenylacetic acid derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electron-withdrawing effects of C₆F₅ on ester hydrolysis kinetics.

- Transition states for acid-catalyzed esterification, guiding catalyst design .

Software like Gaussian or ORCA can simulate IR and NMR spectra for comparison with experimental data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.